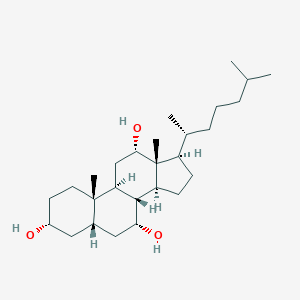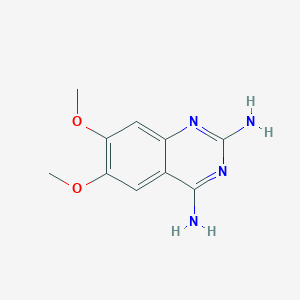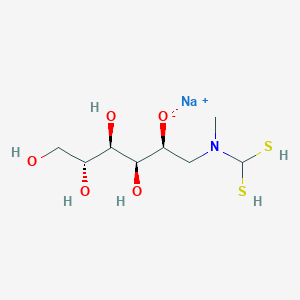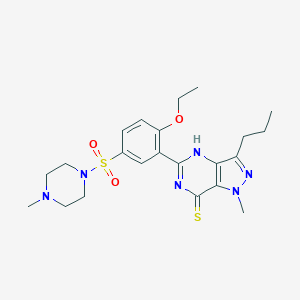
5-(4-羟基苄基)噻唑烷-2,4-二酮
概述
科学研究应用
格列酮类在科学研究中有着广泛的应用:
化学: 用作配位化学中的配体,以及有机合成中的中间体。
生物学: 研究它们对细胞代谢和基因表达的影响。
安全和危害
The safety information for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione includes hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
未来方向
作用机制
格列酮类通过激活过氧化物酶体增殖物激活受体 (PPARs),特别是 PPAR-γ 发挥作用。这些核受体调节参与葡萄糖和脂质代谢的基因表达。 当 PPAR-γ 被激活时,它会与视黄醇 X 受体 (RXR) 形成异二聚体,并结合到特定的 DNA 序列,从而导致增强胰岛素敏感性和减少炎症的基因转录增加 .
生化分析
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The cellular effects of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione are diverse and depend on the specific cell type and cellular processes involved . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线及反应条件
格列酮类的合成通常涉及噻唑烷二酮环结构的形成。一种常见的方法包括用硫脲与取代的苄基氯反应生成取代的硫脲中间体。 然后在碱性条件下用氯乙酸环化该中间体,得到噻唑烷二酮环 .
工业生产方法
格列酮类的工业生产通常采用类似的合成路线,但规模更大。该工艺涉及优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产率和纯度。 先进的技术,如连续流动化学和自动化合成,也可以用来提高效率和可扩展性 .
化学反应分析
反应类型
格列酮类经历各种化学反应,包括:
氧化: 格列酮类可以被氧化形成亚砜和砜。
还原: 还原反应可以将格列酮类转化为相应的硫醇。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 还原剂如氢化铝锂和硼氢化钠经常被使用。
取代: 在碱性条件下使用氢化钠和碳酸钾等试剂.
形成的主要产物
氧化: 亚砜和砜。
还原: 硫醇。
取代: 各种取代的芳香衍生物.
相似化合物的比较
类似化合物
- 罗格列酮
- 吡格列酮
- 曲格列酮
比较
格列酮类通过激活 PPAR-γ 共享一个共同的作用机制,但它们在药代动力学特性和副作用方面有所不同。例如,罗格列酮与心血管事件风险增加有关,而吡格列酮与膀胱癌风险增加有关。 曲格列酮因严重肝毒性而被从市场上撤回 .
结论
格列酮类是一类重要的化合物,在医学、化学和工业中有着广泛的应用。它们改善胰岛素敏感性的能力使它们在治疗 2 型糖尿病方面具有价值,并且正在进行的研究继续探索它们在其他治疗领域的潜力。
属性
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHRVBBQISBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270095 | |
| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74772-78-4 | |
| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U-90441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | U-90441 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)



![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)
